
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of tetrahydrofuran, a five-membered ring compound containing oxygen. This compound is characterized by the presence of three hydroxyl groups and a dihydrogen phosphate group, making it highly reactive and versatile in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate typically involves the phosphorylation of a suitable tetrahydrofuran derivative. One common method involves the reaction of tetrahydrofuran-2,3,4,5-tetrol with phosphoric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and yield of the industrial production process.
化学反応の分析
Types of Reactions
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various tetrahydrofuran derivatives with modified functional groups, which can be further utilized in different chemical and industrial applications.
科学的研究の応用
(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is involved in various biochemical pathways and can be used to study enzyme mechanisms and metabolic processes.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The hydroxyl and phosphate groups enable the compound to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes.
類似化合物との比較
Similar Compounds
- (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl monohydrogen phosphate
- (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl phosphate
Uniqueness
Compared to its similar compounds, (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
分子式 |
C4H9O8P |
|---|---|
分子量 |
216.08 g/mol |
IUPAC名 |
[(2S,3R,4S,5S)-3,4,5-trihydroxyoxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O8P/c5-1-2(6)4(11-3(1)7)12-13(8,9)10/h1-7H,(H2,8,9,10)/t1-,2+,3-,4-/m0/s1 |
InChIキー |
VRFAWQKWVNQYPE-YCAKELIYSA-N |
異性体SMILES |
[C@@H]1([C@H]([C@@H](O[C@@H]1O)OP(=O)(O)O)O)O |
正規SMILES |
C1(C(C(OC1O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


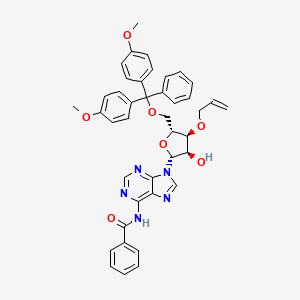
![1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12901602.png)
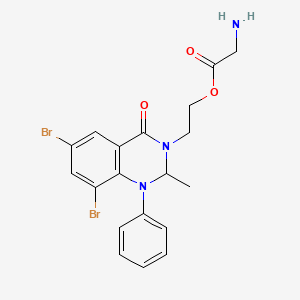
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)


![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
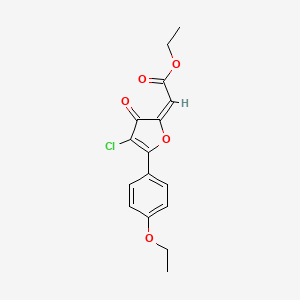
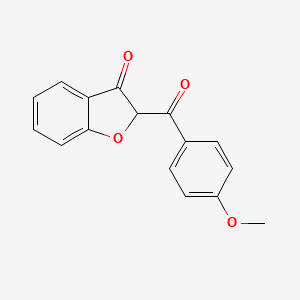
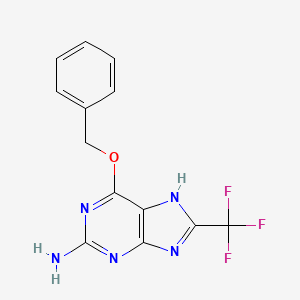
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate](/img/structure/B12901642.png)

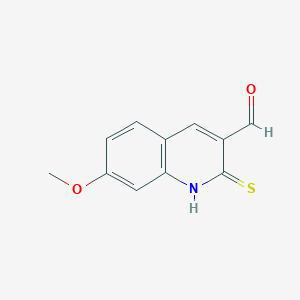
![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)
